molecular formula C16H21Cl3N2O3S B416827 ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B416827
M. Wt: 427.8g/mol
InChI Key: POEONBFXNYYIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C17H22Cl3N3O3S2 and a molecular weight of 486.87 g/mol . This compound is notable for its unique structure, which includes a benzothiophene core, a trichloromethyl group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common route includes the reaction of 2,2,2-trichloroethylamine with propionyl chloride to form the propionylamino derivative. This intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzothiophene core may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Properties

Molecular Formula

C16H21Cl3N2O3S

Molecular Weight

427.8g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(propanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H21Cl3N2O3S/c1-3-11(22)20-15(16(17,18)19)21-13-12(14(23)24-4-2)9-7-5-6-8-10(9)25-13/h15,21H,3-8H2,1-2H3,(H,20,22)

InChI Key

POEONBFXNYYIEJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OCC

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OCC

Origin of Product

United States

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